molecular formula C14H27BrO B13633184 1-Bromo-2-(octyloxy)cyclohexane

1-Bromo-2-(octyloxy)cyclohexane

Cat. No.: B13633184
M. Wt: 291.27 g/mol
InChI Key: SLEVSJVKATWFHV-UHFFFAOYSA-N
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Description

1-Bromo-2-(octyloxy)cyclohexane (C₁₄H₂₇BrO) is a brominated cyclohexane derivative featuring an octyloxy (-O-C₈H₁₇) substituent at the 2-position and a bromine atom at the 1-position. The compound is categorized as an organic building block, often used in synthetic chemistry for constructing complex molecules . Its long alkoxy chain may influence solubility, reactivity, and biological activity, as seen in analogs with shorter alkoxy groups (e.g., methoxy or butyloxy) .

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-bromo-2-octoxycyclohexane

InChI

InChI=1S/C14H27BrO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h13-14H,2-12H2,1H3

InChI Key

SLEVSJVKATWFHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1CCCCC1Br

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure Example

A representative synthetic route adapted from related literature for the preparation of 1-bromo-2-(octyloxy)cyclohexane is as follows:

Step Reagents & Conditions Description Yield & Notes
1 Cyclohexanol + 1-bromooctane, K2CO3, acetone, reflux, 12-24 h Classical O-alkylation to form 2-(octyloxy)cyclohexane Moderate to good yield (45-60%)
2 2-(Octyloxy)cyclohexane + N-bromosuccinimide (NBS), CCl4, light or heat Selective bromination at 1-position to yield this compound High selectivity; purification by chromatography

Alternatively, microwave-assisted alkylation can reduce reaction time to minutes with comparable yields.

Characterization and Purification

Comparative Analysis of Preparation Methods

Method Reaction Time Yield Advantages Disadvantages
Classical Stirring O-Alkylation + Bromination 12-24 hours Moderate (45-60%) Simple, well-established Long reaction time, moderate yield
Microwave-Assisted O-Alkylation 5-10 minutes Comparable or better (>45%) Rapid, greener, efficient Requires microwave reactor, optimization needed
Mitsunobu Reaction (Alternative Alkylation) Variable Lower yields Can be used for sensitive substrates Purification difficulties, lower yield

Research Findings and Mechanistic Insights

  • The use of this compound in mechanistic studies has revealed that the formation of the octyloxy-substituted cyclohexane occurs faster than analogous hexyl derivatives, suggesting a short-lived anionic intermediate in the reaction pathway.

  • These insights help in understanding reaction kinetics and can guide the optimization of synthetic routes for related compounds.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(octyloxy)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination Reactions (E2): Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The octyloxy group can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-(octyloxy)cyclohexanol or 2-(octyloxy)cyclohexylamine.

    Elimination Reactions: Major products are cyclohexenes with varying degrees of substitution.

    Oxidation: Products include 2-(octyloxy)cyclohexanone or 2-(octyloxy)cyclohexanal.

Scientific Research Applications

1-Bromo-2-(octyloxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(octyloxy)cyclohexane involves its reactivity as a brominated compound. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and structures. The octyloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Structural Analogs with Varying Alkoxy Chains

The length and branching of the alkoxy chain significantly affect physical and chemical properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkoxy Chain Length Key Properties/Applications Reference
1-Bromo-2-(octyloxy)cyclohexane C₁₄H₂₇BrO ~309.2 (estimated) C₈ (linear) Potential use in lipid-soluble drug synthesis
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane C₁₂H₂₃BrO 263.21 C₆ (branched) Used in organic synthesis; 98% purity
1-Bromo-2-(2-methylpropoxy)cyclohexane C₁₀H₁₉BrO 235.16 C₄ (branched) Limited data; smaller chain reduces molecular weight

Key Observations :

  • Branched chains (e.g., 4-methylpentan-2-yloxy) may reduce steric hindrance compared to linear chains, affecting reaction kinetics .

Substituent Position and Reactivity

The position of bromine and alkoxy groups influences reactivity:

Compound Name Substituent Positions Reactivity Notes Reference
This compound 1-Br, 2-O-C₈H₁₇ Likely undergoes nucleophilic substitution at C1
1-Bromo-3-methylcyclohexane 1-Br, 3-CH₃ Bromine at C1 facilitates SN2 reactions; methyl at C3 increases steric hindrance
(2-Bromoethyl)cyclohexane Ethyl-Br at C2 Ethyl chain may enhance flexibility in alkylation reactions

Key Observations :

  • Bromine at the 1-position (axial/equatorial) can dictate stereochemical outcomes in substitution reactions .
  • Bulky substituents (e.g., octyloxy) may slow reaction rates due to steric effects, as seen in cyclohexane oxidation studies .

Biological Activity

1-Bromo-2-(octyloxy)cyclohexane is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H19BrO
  • Molecular Weight : 249.18 g/mol
  • CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.

The presence of a bromine atom and an octyloxy group contributes to its hydrophobic characteristics, which may influence its biological interactions.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial activity, particularly against Gram-positive bacteria. For instance, studies have shown that derivatives with longer hydrophobic chains tend to enhance antibacterial properties due to improved membrane penetration.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
1-Bromo-2-methoxycyclohexane3.13Enterococcus faecalis
Olympicin A derivatives0.78 - 3.13Staphylococcus aureus

Note: MIC = Minimum Inhibitory Concentration

The mechanism by which this compound and its analogs exert their antibacterial effects is likely multifaceted:

  • Membrane Disruption : Similar compounds have been shown to dissipate bacterial membrane potentials, leading to cell lysis.
  • Inhibition of Macromolecular Synthesis : These compounds may interfere with DNA replication and protein synthesis by targeting essential bacterial enzymes such as DNA topoisomerase IV .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various bromo-substituted cyclohexanes, including those with octyloxy groups. The findings indicated that these compounds exhibited potent antibacterial activity against resistant strains of S. aureus, with MIC values as low as 0.39 μg/mL for some derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the length and nature of the alkyl chain significantly influence the biological activity. Compounds with longer hydrophobic chains (e.g., octyloxy vs. methoxy) demonstrated enhanced efficacy against Gram-positive pathogens .

Q & A

Q. Basic

  • X-ray crystallography : Resolves spatial arrangements of substituents .
  • Gas chromatography-mass spectrometry (GC-MS) : Differentiates isomers via retention times and fragmentation patterns.
  • Density Functional Theory (DFT) : Predicts stability of isomers based on steric and electronic factors .

How can orthogonal experimental design optimize the separation of this compound from reaction mixtures?

Advanced
Orthogonal methods (e.g., varying column temperature, carrier gas flow rate, and stationary phase polarity in GC) maximize resolution. A study on n-hexane/cyclohexane separation achieved 99% purity by optimizing these parameters . For liquid mixtures, HPLC with C18 columns and gradient elution is recommended.

How should researchers resolve contradictory data on reaction pathways in cyclohexane bromination?

Advanced
Contradictions often arise from differing solvent polarities or catalyst choices. For example, studies on cyclohexane low-temperature oxidation (LTO) identified competing pathways for ring-opening vs. epoxidation. Cross-validating results using SVUV-PEPICO spectroscopy and kinetic modeling (e.g., Master Equation Analysis) can reconcile discrepancies .

What computational methods predict the thermodynamic stability of this compound conformers?

Q. Advanced

  • Molecular Dynamics (MD) simulations : Assess chair vs. twist-boat conformations under thermal stress.
  • Quantum Mechanical Calculations (QMC) : Compare Gibbs free energy of axial vs. equatorial substituents. Studies on cis-1-Bromo-2-chlorocyclohexane show axial bromine increases strain by 2.3 kcal/mol .

How do thermodynamic properties (e.g., entropy, enthalpy) of cyclohexane derivatives affect their reactivity?

Basic
The excess entropy of cyclohexane mixtures (e.g., with n-hexane) correlates with solvent effects in substitution reactions. Higher entropy in polar solvents accelerates Sₙ1 mechanisms, while nonpolar solvents favor Sₙ2 . Calorimetry can quantify enthalpy changes during bromine substitution.

What safety protocols are critical for handling brominated cyclohexane derivatives?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile bromine .
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.
  • Storage : Inflammable liquids (e.g., cyclohexane derivatives) must be kept in explosion-proof cabinets away from ignition sources .

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